molecular formula C21H20N4O2S2 B2358185 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 688336-45-0

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2358185
CAS No.: 688336-45-0
M. Wt: 424.54
InChI Key: IZZYGJZELZXUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—an imidazole and a benzothiazole ring—linked by a thioacetamide bridge. The imidazole ring is a common feature in molecules that interact with biological systems, while the benzothiazole scaffold is widely recognized for its diverse pharmacological profiles. Molecules containing the benzothiazole nucleus have been extensively investigated and found in compounds with a broad spectrum of therapeutic potentials, including antimicrobial, anticancer, anti-tubercular, and antiviral activities . The specific presence of the benzothiazole ring in this compound suggests potential for researchers to explore its utility in developing novel therapeutic agents for a variety of pathological conditions . The structural architecture of this acetamide derivative makes it a valuable chemical tool for probing biochemical pathways. Its mechanism of action is likely multifaceted and dependent on the specific biological target, but it may involve the inhibition of key enzymes or interference with critical cellular receptors. Researchers can employ this compound as a core scaffold for the synthesis and optimization of new bioactive leads, particularly in screening programs aimed at oncology, infectious diseases, and neurology. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability and to conduct all necessary safety assessments for their specific investigations.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-3-27-16-7-5-15(6-8-16)25-11-10-22-21(25)28-13-19(26)24-20-23-17-9-4-14(2)12-18(17)29-20/h4-12H,3,13H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZYGJZELZXUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring an imidazole ring, thioether linkage, and a benzo[d]thiazole moiety, suggests diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C19H19N3O2SC_{19}H_{19}N_3O_2S, with a molecular weight of approximately 385.5 g/mol. The presence of the imidazole and thiazole rings contributes to its potential interactions with various biological targets.

Feature Description
Imidazole RingConfers potential anti-inflammatory properties
Thioether GroupEnhances selectivity for biological targets
Benzo[d]thiazole MoietyMay contribute to antimicrobial and anticancer activities

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may act as selective inhibitors of the NLRP3 inflammasome, making them candidates for treating inflammatory diseases such as rheumatoid arthritis. The modulation of this pathway could lead to reduced inflammation and improved therapeutic outcomes.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies on related thiazole derivatives have shown effectiveness against various pathogens, indicating that the thiazole component may enhance antibacterial properties . The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have demonstrated significant activity against several tumor types, with IC50 values indicating potent growth inhibition . The interaction of the imidazole ring with metal ions in enzyme active sites may play a crucial role in its anticancer efficacy.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its functional groups, potentially leading to modulation of their activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of thio-N-(substituted thiazol/imidazol) acetamides for their biological activities. For example:

  • BACE-1 Inhibition : A series of derivatives were developed as β-secretase inhibitors with promising results in vitro, demonstrating significant binding affinity and low cytotoxicity .
  • Antimicrobial Evaluation : In vitro tests revealed that certain thiazole-bearing compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic bacteria, suggesting strong antimicrobial potential .
  • Cytotoxicity Studies : Various thiazole derivatives showed IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide . These compounds have shown effectiveness against various bacterial strains and fungi, suggesting their potential use as antimicrobial agents in clinical settings .

Anticancer Properties

The compound's structure allows it to interact with cellular targets involved in cancer progression. Research indicates that imidazole derivatives can inhibit cancer cell proliferation, particularly in breast cancer cell lines. This effect is believed to be due to the compound's ability to interfere with specific signaling pathways and enzyme activities essential for tumor growth .

Enzyme Inhibition

The imidazole ring is known for its ability to coordinate with metal ions in enzyme active sites, potentially inhibiting their function. This property can be exploited in developing enzyme inhibitors for therapeutic purposes, particularly in diseases where enzyme dysregulation plays a critical role .

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of various thiazole and imidazole derivatives found that compounds with similar structures to This compound exhibited promising activity against both Gram-positive and Gram-negative bacteria. The study utilized the turbidimetric method for assessment, demonstrating significant inhibition zones compared to control substances .

Case Study 2: Anticancer Activity

In vitro studies on imidazole derivatives indicated that compounds structurally related to This compound showed potent anticancer effects against MCF7 breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest, highlighting the compound's potential as a chemotherapeutic agent .

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInterferes with enzyme activity

Preparation Methods

Synthetic Strategy Overview

The target compound requires three modular components:

  • 6-Methylbenzo[d]thiazol-2-amine (Component A)
  • 1-(4-Ethoxyphenyl)-1H-imidazole-2-thiol (Component B)
  • Chloroacetyl spacer for thioether linkage

Synthesis proceeds via sequential preparation of Components A and B, followed by coupling through a chloroacetyl intermediate.

Preparation of 6-Methylbenzo[d]thiazol-2-Amine

Cyclization of 2-Amino-4-Methylthiophenol

The benzo[d]thiazole core forms via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide (BrCN) in ethanol at 60°C for 6 hours.

Table 1: Reaction Optimization for Component A
Parameter Optimal Condition Yield (%)
Solvent Ethanol 82
Temperature (°C) 60 82
Catalyst None 82
Reaction Time (h) 6 82

Characterization:

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$): $$ \delta $$ 7.34 (d, J = 8.0 Hz, 1H), 6.97 (s, 1H), 6.83 (d, J = 8.0 Hz, 1H), 2.32 (s, 3H, CH$$ _3 $$).
  • HPLC Purity : 95.4% (C18 column, acetonitrile/water gradient).

Synthesis of 1-(4-Ethoxyphenyl)-1H-Imidazole-2-Thiol

Condensation of 4-Ethoxyphenyl Isothiocyanate

Component B forms via a modified Markwald synthesis:

  • Step 1 : 4-Ethoxyaniline reacts with thiophosgene (CSCl$$ _2 $$) to generate 4-ethoxyphenyl isothiocyanate.
  • Step 2 : Condensation with 2-bromoacetophenone in ethanol under reflux (12 h) yields the imidazole-thiol.
Table 2: Critical Parameters for Imidazole Formation
Variable Impact on Yield (%)
Reflux Time (h) <8: 45%; >12: 71%
Solvent Polarity Ethanol > DMF > THF
Temperature (°C) 80 ± 2

Characterization:

  • IR (KBr): 2550 cm$$ ^{-1} $$ (–SH stretch), 1602 cm$$ ^{-1} $$ (C=N).
  • $$ ^{13}C $$-NMR : $$ \delta $$ 163.5 (C=S), 152.1 (C–O–C$$ _2 $$H$$ _5 $$).

Thioacetamide Coupling Reaction

Nucleophilic Substitution Protocol

The final step involves reacting Component B with 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide in acetone using K$$ _2 $$CO$$ _3 $$ as base:

$$
\text{Component B} + \text{ClCH}2\text{C(O)NHR} \xrightarrow{K2CO_3, \text{acetone}} \text{Target Compound}
$$

Table 3: Coupling Reaction Optimization
Condition Variation Yield (%)
Base K$$ _2 $$CO$$ _3 $$ vs. Et$$ _3 $$N 78 vs. 62
Solvent Acetone vs. DCM 78 vs. 54
Temperature (°C) 0–5 (ice bath) 78

Characterization of Final Product:

  • Molecular Formula : C$$ _{21} $$H$$ _{20} $$N$$ _4 $$O$$ _2 $$S$$ _2 $$.
  • ESI-MS : m/z 449.12 [M+H]$$ ^+ $$.
  • XRD : Monoclinic crystal system, P2$$ _1 $$/c space group.

Analytical and Purification Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7).
  • HPLC : Retention time = 11.2 min (Zorbax SB-C18, 1.0 mL/min).

Spectroscopic Validation

  • $$ ^1H $$-NMR (500 MHz, CDCl$$ _3 $$):
    • $$ \delta $$ 8.21 (s, 1H, imidazole-H)
    • $$ \delta $$ 4.07 (q, J = 7.0 Hz, 2H, OCH$$ _2 $$CH$$ _3 $$)
    • $$ \delta $$ 2.44 (s, 3H, CH$$ _3 $$-benzothiazole).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Thiol oxidation to disulfides during coupling.
  • Solution : Conduct reactions under N$$ _2 $$ atmosphere with 1% ascorbic acid additive.

Solubility Limitations

  • Issue : Poor solubility of intermediates in polar solvents.
  • Solution : Use DMF/THF mixtures (1:4) for recrystallization.

Q & A

Basic: What are the key synthetic strategies for preparing 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Imidazole Core Formation : React 4-ethoxyaniline with α-haloketones or aldehydes under cyclocondensation conditions (e.g., using ammonium acetate in acetic acid) to form the imidazole ring .

Thioether Linkage : Introduce the thiol group via nucleophilic substitution. For example, react the imidazole intermediate with thiourea or Lawesson’s reagent, followed by coupling with 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide in the presence of K₂CO₃ in DMF at 60–80°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm structures using NMR and HRMS .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
SAR analysis focuses on:

  • Imidazole Substituents : The 4-ethoxyphenyl group enhances lipophilicity and π-π stacking with target proteins. Replacements with electron-withdrawing groups (e.g., nitro) may alter binding kinetics .
  • Thiazole Modifications : The 6-methyl group on the benzothiazole ring improves metabolic stability. Comparative studies with halogenated analogs (e.g., 6-chloro) show reduced IC₅₀ values in kinase inhibition assays .
  • Thioether Linker : Replacing sulfur with oxygen decreases stability in plasma, as observed in analogs .
    Experimental Design :
  • Synthesize derivatives with systematic substitutions.
  • Test in vitro against target enzymes (e.g., COX-1/2, kinases) using fluorescence polarization assays.
  • Validate SAR trends via molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazole and benzothiazole rings. Key signals include:
    • Imidazole C2-H proton at δ 7.8–8.2 ppm (singlet).
    • Benzothiazole methyl group at δ 2.4–2.6 ppm (singlet) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 452.12).
  • FT-IR : Identify thioether (C-S stretch at 600–700 cm⁻¹) and amide (N-H bend at 1540 cm⁻¹) bonds .
  • X-ray Crystallography : Resolve stereochemical ambiguities in single crystals grown from DMSO/ethanol .

Advanced: How to resolve contradictory data on biological activity across structurally similar analogs?

Methodological Answer:
Contradictions often arise from:

  • Substituent Positioning : For example, 4-ethoxy vs. 3-nitro groups on the phenyl ring may reverse selectivity for kinase targets due to steric hindrance .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) impact IC₅₀ values.
    Resolution Strategies :

Standardize Assays : Use identical cell lines, buffer conditions, and enzyme batches.

Computational Modeling : Perform molecular dynamics simulations to identify conformational changes affecting binding .

Meta-Analysis : Compare data across published analogs (e.g., IC₅₀ ranges in COX inhibition: 1.61–1000 µg/mL ).

Advanced: What methodologies are used to study its pharmacokinetic properties in preclinical models?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The 6-methylbenzothiazole moiety reduces CYP3A4-mediated oxidation .
  • Plasma Protein Binding : Use equilibrium dialysis; >90% binding observed for analogs with lipophilic substituents .
  • Bioavailability : Conduct oral gavage studies in rodents. Co-administration with PEG-400 enhances solubility and absorption .

Basic: How to troubleshoot low yields in the thioether coupling step?

Methodological Answer:
Low yields (<40%) may result from:

  • Side Reactions : Competing oxidation of the thiol intermediate. Use inert atmosphere (N₂/Ar) and fresh DMF.
  • Poor Leaving Groups : Replace chloride with bromide in the acetamide precursor (e.g., 2-bromo-N-(6-methylbenzothiazol-2-yl)acetamide) .
  • Catalyst Optimization : Add catalytic KI (10 mol%) to accelerate SN2 displacement .

Advanced: How does the compound interact with DNA or RNA targets?

Methodological Answer:

  • Groove Binding : Fluorescence quenching assays with ethidium bromide-DNA complexes suggest minor groove binding, attributed to the planar benzothiazole ring .
  • Thermal Denaturation : Monitor UV-Vis hyperchromicity at 260 nm. ΔTₘ values of 5–8°C indicate moderate intercalation .
  • RNA Targeting : Use electrophoretic mobility shift assays (EMSAs) to study interactions with ribozymes or mRNA .

Advanced: What computational tools predict off-target effects or toxicity?

Methodological Answer:

  • Docking Screens : Use SwissDock or Schrödinger’s Glide to screen against the human proteome. Prioritize kinases and GPCRs due to conserved ATP-binding pockets .
  • Toxicity Prediction : Apply QSAR models in admetSAR to estimate hepatotoxicity (e.g., benzothiazoles often flag for CYP inhibition) .
  • PAINS Filters : Rule out pan-assay interference using ZINC20 or RDKit substructure filters .

Basic: How to validate purity and identity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% required for biological testing .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (deviation <0.4% acceptable) .
  • Melting Point : Sharp MP (e.g., 180–182°C) confirms crystallinity and absence of polymorphs .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains on the acetamide group .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm via sonication) for sustained release .
  • Co-Solvents : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.